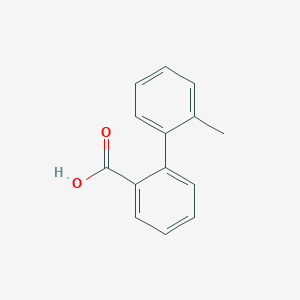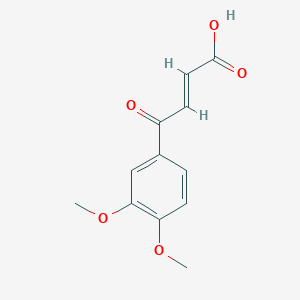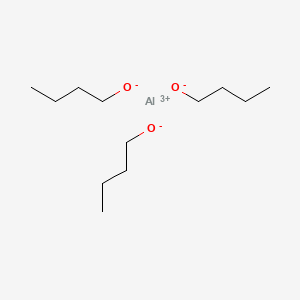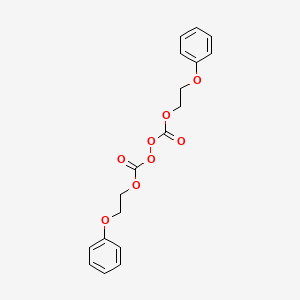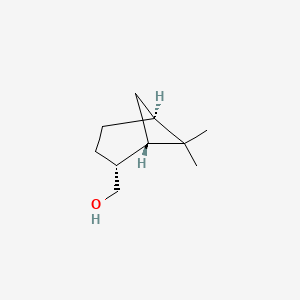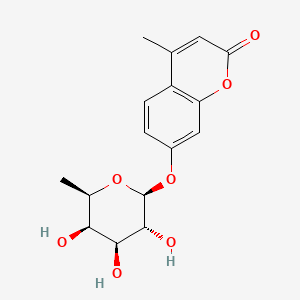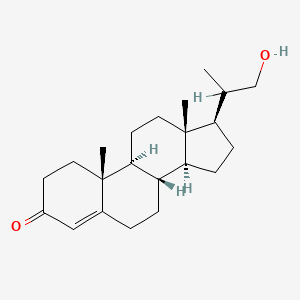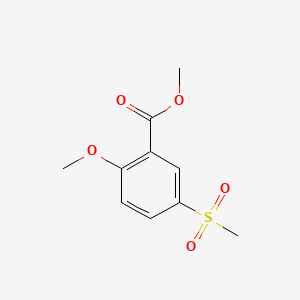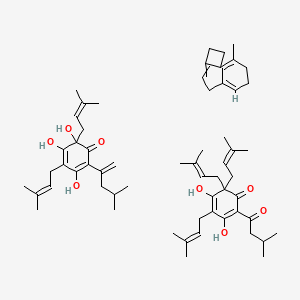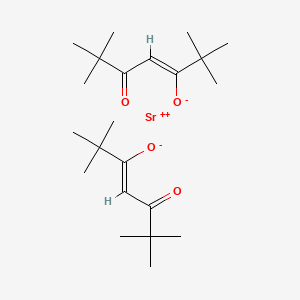
六氢氧化铂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydron;platinum;hexahydroxide, also known as dihydrogen hexahydroxyplatinate (IV), is a platinum-based compound with the chemical formula H₂Pt(OH)₆. This compound is notable for its applications in various fields, including catalysis and materials science. It is a solid compound with a molecular weight of 299.14392 g/mol .
科学研究应用
Hydron;platinum;hexahydroxide has a wide range of applications in scientific research:
作用机制
Target of Action
Hydron;platinum;hexahydroxide, also known as Dihydrogen Hexahydroxyplatinate(IV), is a platinum-based compound . Platinum-based compounds are widely used in the therapy of human neoplasms . The primary targets of these compounds are DNA, RNA, and proteins within the cell . The interaction with these targets leads to the anti-proliferative effect, which is the basis of their use in cancer treatment .
Mode of Action
The mode of action of Hydron;platinum;hexahydroxide involves its interaction with its targets, leading to changes within the cell. The compound forms covalent bonds with DNA, altering its structure and preventing replication and transcription . This results in cell death, thereby inhibiting the growth of cancer cells . The mechanism of action is distinct from that of conventional platinum drugs such as cisplatin .
Biochemical Pathways
Hydron;platinum;hexahydroxide affects various biochemical pathways within the cell. The compound’s interaction with DNA, RNA, and proteins can disrupt normal cellular processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds like Hydron;platinum;hexahydroxide involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
The result of Hydron;platinum;hexahydroxide’s action is the inhibition of cell proliferation, leading to cell death. This is achieved through the compound’s interaction with DNA, RNA, and proteins, disrupting normal cellular processes . This makes Hydron;platinum;hexahydroxide effective in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of Hydron;platinum;hexahydroxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its action
生化分析
Biochemical Properties
Hydron;platinum;hexahydroxide plays a crucial role in biochemical reactions, particularly in catalysis and enzyme interactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, hydron;platinum;hexahydroxide can act as a catalyst in hydrogenation reactions, facilitating the conversion of molecular hydrogen into reactive intermediates . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protection against oxidative damage .
Cellular Effects
Hydron;platinum;hexahydroxide exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce DNA strand breaks, leading to cell cycle arrest and apoptosis . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, hydron;platinum;hexahydroxide affects gene expression by modulating the activity of transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of hydron;platinum;hexahydroxide involves several key interactions at the molecular level. This compound binds to DNA, forming platinum-DNA adducts that interfere with DNA replication and transcription . It also interacts with cellular proteins, inhibiting or activating their enzymatic activity. For example, hydron;platinum;hexahydroxide can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication, leading to the accumulation of DNA damage and cell death . Additionally, it can activate antioxidant enzymes, such as superoxide dismutase, by binding to their active sites and enhancing their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydron;platinum;hexahydroxide can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation, leading to the formation of reactive platinum species . These reactive species can have long-term effects on cellular function, including persistent DNA damage and oxidative stress . In in vitro studies, prolonged exposure to hydron;platinum;hexahydroxide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of hydron;platinum;hexahydroxide vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and protect against oxidative stress . At high doses, it can induce toxic effects, such as nephrotoxicity and neurotoxicity, due to the accumulation of reactive platinum species in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects . In animal studies, careful dosage optimization is essential to balance the therapeutic and toxic effects of hydron;platinum;hexahydroxide .
Metabolic Pathways
Hydron;platinum;hexahydroxide is involved in several metabolic pathways, primarily related to its role as a catalyst and its interactions with enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . It also interacts with cofactors, such as NADH and FADH₂, affecting their redox states and influencing cellular energy metabolism . Additionally, hydron;platinum;hexahydroxide can alter metabolite levels by promoting the degradation of specific substrates and the synthesis of new metabolites .
Transport and Distribution
The transport and distribution of hydron;platinum;hexahydroxide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through endocytosis and transported to different cellular compartments . It interacts with transporters, such as the copper transporter 1 and organic cation transporter 2, which facilitate its uptake and distribution in target cells . Once inside the cells, hydron;platinum;hexahydroxide can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Hydron;platinum;hexahydroxide exhibits specific subcellular localization, which is crucial for its activity and function. This compound can localize to the nucleus, where it forms platinum-DNA adducts and interferes with DNA replication and transcription . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress . The subcellular localization of hydron;platinum;hexahydroxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Hydron;platinum;hexahydroxide can be synthesized through the reaction of platinum compounds with hydrogen peroxide in an alkaline medium. The reaction typically involves the dissolution of platinum in aqua regia, followed by the addition of hydrogen peroxide and sodium hydroxide to precipitate the hexahydroxyplatinate complex .
Industrial Production Methods: In industrial settings, the production of hydron;platinum;hexahydroxide involves the use of high-purity platinum and controlled reaction conditions to ensure the formation of the desired compound. The process may include steps such as solvent extraction and purification to achieve high purity levels .
化学反应分析
Types of Reactions: Hydron;platinum;hexahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum dioxide (PtO₂).
Reduction: It can be reduced to elemental platinum (Pt) under specific conditions.
Substitution: The hydroxide ligands can be substituted with other ligands, such as chloride or nitrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Hydrogen gas (H₂) or hydrazine (N₂H₄) in the presence of a catalyst.
Substitution: Hydrochloric acid (HCl) or nitric acid (HNO₃) under controlled pH conditions.
Major Products Formed:
Oxidation: Platinum dioxide (PtO₂).
Reduction: Elemental platinum (Pt).
Substitution: Platinum chloride (PtCl₄) or platinum nitrate (Pt(NO₃)₄).
相似化合物的比较
- Tetraammineplatinum (II) hydrogen phosphate
- Sodium hexachloroplatinate (IV) hexahydrate
- Diiododiammine platinum
- Platinum sulfite acid solution
- Platinum barium cyanide
- Barium tetracyanoplatinate (II) hydrate
- Ammonium chloroplatinate
- Potassium hexaiodoplatinate (IV)
- Potassium chloroplatinate
Comparison: Hydron;platinum;hexahydroxide is unique due to its specific hydroxide ligands, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
51850-20-5 |
|---|---|
分子式 |
H14O6Pt+2 |
分子量 |
305.19 g/mol |
IUPAC 名称 |
hydron;platinum;hexahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p+2 |
InChI 键 |
BYFKUSIUMUEWCM-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
规范 SMILES |
[H+].[H+].O.O.O.O.O.O.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


